2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid
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Overview
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a sulfanyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with carbon disulfide, followed by cyclization to form the triazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety .
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: While specific industrial applications are limited, its structural properties make it a candidate for further exploration in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of pyridine.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is unique due to its combination of a triazole ring with a pyridine ring and a sulfanyl-acetic acid moiety. This unique structure provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNFRQWCVRGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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